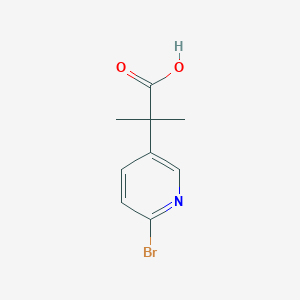![molecular formula C13H9F3O2S B8373582 1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene](/img/structure/B8373582.png)
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene is an aromatic compound with the molecular formula C13H9F3O2S. This compound is characterized by the presence of two fluorine atoms on the benzene ring and a fluorophenylmethylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-difluorobenzene and 2-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as potassium carbonate is used to facilitate the reaction.
Procedure: The 1,2-difluorobenzene is reacted with 2-fluorobenzyl chloride in the presence of potassium carbonate and a catalytic amount of a phase transfer catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, and advanced purification techniques such as recrystallization and distillation are employed.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation Reactions: It can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Major products are sulfone derivatives.
Reduction Reactions: Major products are sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atoms enhance the compound’s binding affinity and selectivity towards the target enzymes. The sulfonyl group plays a crucial role in stabilizing the compound-enzyme complex, leading to effective inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Difluoro-4-(methylsulfonyl)benzene
- 1,2-Difluoro-4-(chloromethylsulfonyl)benzene
- 1,2-Difluoro-4-(bromomethylsulfonyl)benzene
Uniqueness
1,2-Difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene is unique due to the presence of the fluorophenylmethylsulfonyl group, which imparts distinct chemical and biological properties. The additional fluorine atom on the phenyl ring enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C13H9F3O2S |
|---|---|
Molekulargewicht |
286.27 g/mol |
IUPAC-Name |
1,2-difluoro-4-[(2-fluorophenyl)methylsulfonyl]benzene |
InChI |
InChI=1S/C13H9F3O2S/c14-11-4-2-1-3-9(11)8-19(17,18)10-5-6-12(15)13(16)7-10/h1-7H,8H2 |
InChI-Schlüssel |
MKDILSVGGJCHIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CC(=C(C=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-6-chlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8373504.png)








![Methyl 4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoate](/img/structure/B8373576.png)




